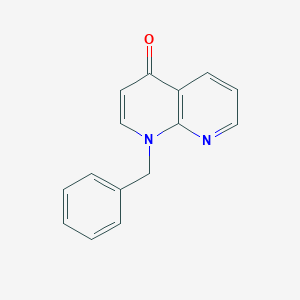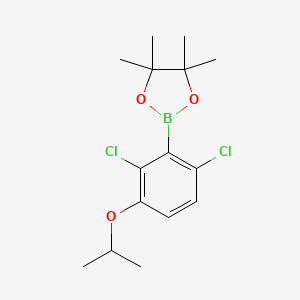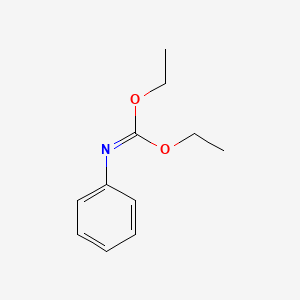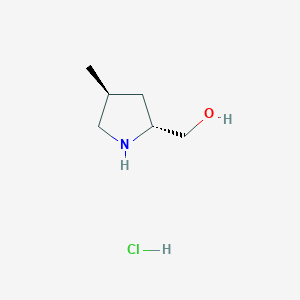![molecular formula C16H20N3NaO8S B14019098 (6R,7R)-3-(ACetoxymethyl)-7-((R)-5-amino-5-carboxypentanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid xsodium salt](/img/structure/B14019098.png)
(6R,7R)-3-(ACetoxymethyl)-7-((R)-5-amino-5-carboxypentanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid xsodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cephalosporin C sodium salt is a derivative of cephalosporin C, a β-lactam antibiotic originally isolated from the fungus Acremonium chrysogenum. Cephalosporin C was first discovered in 1948 by Italian scientist Giuseppe Brotzu. It is known for its broad-spectrum antibacterial activity and resistance to penicillinase enzymes, making it a valuable compound in the treatment of bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions: Cephalosporin C sodium salt is synthesized through a series of chemical reactions starting from cephalosporin CThe reaction conditions typically involve the use of solvents such as water and ethanol, and the process is carried out under controlled temperature and pH conditions .
Industrial Production Methods: The industrial production of cephalosporin C sodium salt involves the fermentation of Acremonium chrysogenum. The fermentation process is optimized to maximize the yield of cephalosporin C, which is then purified and converted into its sodium salt form. The fermentation process can be carried out in batch or fed-batch modes, with glucose and sucrose as preferred substrates .
化学反応の分析
Types of Reactions: Cephalosporin C sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of cephalosporin C, which may have different antibacterial properties and pharmacokinetic profiles .
科学的研究の応用
Cephalosporin C sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various cephalosporin derivatives.
Biology: Studied for its interactions with bacterial cell walls and its mechanism of action.
Medicine: Used in the development of new antibiotics and in the treatment of bacterial infections.
Industry: Employed in the production of cephalosporin antibiotics through fermentation and chemical synthesis .
作用機序
Cephalosporin C sodium salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately causes cell lysis and death of the bacteria .
類似化合物との比較
Cephalosporin C sodium salt is similar to other β-lactam antibiotics, such as penicillin and other cephalosporins. it has unique properties that make it distinct:
Cephalothin: A first-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity.
Cefaclor: Another second-generation cephalosporin with different pharmacokinetic and pharmacodynamic profiles .
特性
分子式 |
C16H20N3NaO8S |
|---|---|
分子量 |
437.4 g/mol |
IUPAC名 |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/p-1/t9-,11-,14-;/m1./s1 |
InChIキー |
HZWLVUKHUSRPCG-OOARYINLSA-M |
異性体SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)[O-].[Na+] |
正規SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



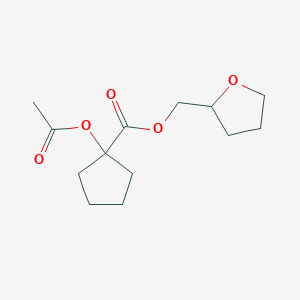
![[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol](/img/structure/B14019024.png)

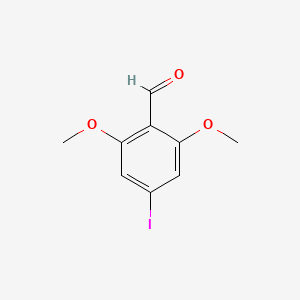

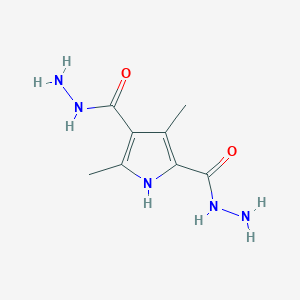
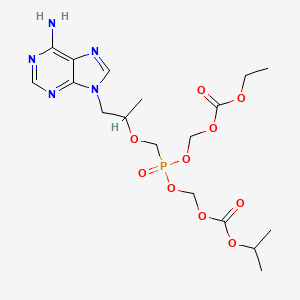
![tert-butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate](/img/structure/B14019067.png)

